![molecular formula C23H21N3O2 B2857887 7-Ethoxy-2-phenyl-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 627889-58-1](/img/structure/B2857887.png)
7-Ethoxy-2-phenyl-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Description
Scientific Research Applications
The compound known by various names, including “10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene”, “SR-01000115356”, and “CCG-118945”, has several potential scientific research applications. Here is a comprehensive analysis focusing on six unique applications:
Antibacterial and Antimicrobial Applications
Compounds with the imidazole moiety have been shown to exhibit significant antibacterial and antimicrobial activities. The presence of the pyridin-3-yl group in the compound structure could potentially enhance these properties, making it a candidate for developing new antibacterial agents .
Anti-inflammatory Properties
Imidazole derivatives are known for their anti-inflammatory effects. The compound could be investigated for its efficacy in reducing inflammation, which is a common pathological condition associated with various diseases .
Antitumor Activity
The structural complexity and the presence of multiple heterocyclic rings in the compound suggest that it may have antitumor properties. Research could explore its potential as a chemotherapeutic agent, targeting specific types of cancer cells .
Enzyme Inhibition
The compound’s unique structure might allow it to act as an inhibitor for certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Inhibiting these enzymes can be a strategy for treating various cancers .
Organic Synthesis and Catalysis
Due to its multiple reactive sites, the compound could serve as a catalyst or intermediate in organic synthesis, particularly in reactions involving the formation of complex molecules or pharmaceuticals .
properties
IUPAC Name |
7-ethoxy-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-27-21-12-6-11-18-20-14-19(16-8-4-3-5-9-16)25-26(20)23(28-22(18)21)17-10-7-13-24-15-17/h3-13,15,20,23H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODLTBILZCIWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
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